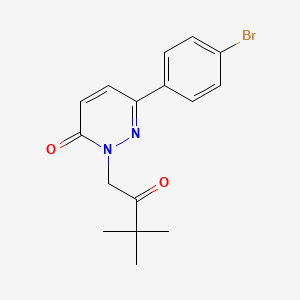

6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one

Description

6-(4-Bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a brominated aromatic substituent at position 6 and a branched oxobutyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and receptor-targeting properties .

Properties

IUPAC Name |

6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUCSORECSFYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the 4-bromophenyl group: This step may involve a Suzuki coupling reaction between a brominated phenylboronic acid and the pyridazinone core.

Attachment of the 3,3-dimethyl-2-oxobutyl group: This can be done via alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of palladium or other metal catalysts for coupling reactions.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the pyridazinone ring or other functional groups.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Pyridazin-3(2H)-one derivatives exhibit significant pharmacological diversity based on substituent patterns. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

- Halogenated Aromatic Groups : The 4-bromophenyl group in the target compound contrasts with the 3-methoxybenzyl group in 11a and 12a . Bromine’s electron-withdrawing nature may enhance receptor-binding specificity compared to methoxy’s electron-donating effects.

- Branching at Position 2 : The 3,3-dimethyl-2-oxobutyl chain in the target compound differs from the linear acetamide or benzylidene groups in analogs like IIIA-IIIC . This branching likely improves metabolic stability by reducing oxidative degradation.

- Activity Profile: Analogs with 4-bromophenyl or methoxybenzyl groups (e.g., 23 and 18b) show FPR2-specific or mixed FPR1/FPR2 agonism, whereas non-halogenated derivatives (e.g., tetrahydro-pyridazinones) exhibit analgesic effects .

Pharmacological Data

- FPR2 Agonism: Compounds like 11a and 18b activate intracellular calcium mobilization in neutrophils at nanomolar concentrations, with EC~50~ values < 100 nM .

- Analgesic Activity: Benzylidene-substituted pyridazinones (e.g., IIIA-IIIC) reduced pain responses in rodent models by 40–50% at 50 mg/kg, though less potent than aspirin (100 mg/kg) .

Biological Activity

6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromophenyl group and a dimethyl oxobutyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells. For instance, a related compound was found to arrest the cell cycle at the S phase in HepG2 liver cancer cells, leading to increased cell death. This suggests potential for the compound in cancer therapy, particularly against hepatocellular carcinoma.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazine derivatives, including those structurally similar to our compound. The results demonstrated a strong correlation between the presence of halogen substituents (like bromine) and enhanced antibacterial activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

Study 2: Anticancer Mechanism

Another study explored the anticancer properties of pyridazine derivatives in vitro. The compound was tested against several cancer cell lines, including HepG2 and MCF7 (breast cancer). The findings indicated that treatment with the compound resulted in significant cytotoxicity.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HepG2 | 25 | 45 |

| MCF7 | 30 | 38 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.